molecular formula C10H12BrNO2 B13493214 2-Amino-4-(2-bromophenyl)butanoic acid

2-Amino-4-(2-bromophenyl)butanoic acid

Cat. No.: B13493214
M. Wt: 258.11 g/mol
InChI Key: OMFRQEMZOQGSSC-UHFFFAOYSA-N
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Description

2-Amino-4-(2-bromophenyl)butanoic acid is a brominated aromatic amino acid derivative of significant interest in medicinal chemistry and drug design. With a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol, this compound features a unique structure where a bromophenyl group is positioned at the 4-position of the butanoic acid backbone . This configuration contributes distinct electronic and steric properties, enabling targeted interactions with biological systems. The electronegativity and capacity for halogen bonding of the bromine atom on the aromatic ring are key features that may enhance binding affinity to specific enzymes or receptors, making it a valuable scaffold in the development of pharmacologically active molecules . Its structural similarity to known neurotransmitters also suggests potential for investigating interactions with neurological targets . From a synthetic chemistry perspective, this compound can be prepared via several routes, including direct electrophilic bromination of 4-phenylbutanoic acid precursors or through multi-step sequences involving nucleophilic substitution and amination for precise functionalization . Researchers also utilize computational methods, such as molecular docking and dynamics simulations, to model its interactions with biological targets like manganese-containing metalloenzymes . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-amino-4-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

OMFRQEMZOQGSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of 4-Phenylbutanoic Acid Derivatives

Overview:
One of the most straightforward approaches involves starting from a suitably substituted phenylbutanoic acid precursor and introducing the bromine atom onto the phenyl ring through electrophilic aromatic substitution.

Methodology:

  • Starting Material: 4-Phenylbutanoic acid or its derivatives.
  • Bromination: The aromatic ring is brominated using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
  • Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures to favor mono-bromination at the ortho position relative to the side chain, yielding 4-(2-bromophenyl)butanoic acid.

Reaction Scheme:

4-Phenylbutanoic acid + Br₂/FeBr₃ → 4-(2-Bromophenyl)butanoic acid

Notes:

  • Regioselectivity is controlled by the directing effects of the side chain.
  • Excess bromine can lead to polybromination; thus, stoichiometric control is essential.

Multi-step Synthesis via Nucleophilic Substitution and Amination

Overview:
A more complex route involves constructing the amino-functionalized butanoic acid via nucleophilic substitution and subsequent amination.

Methodology:

  • Step 1: Prepare 2-bromophenylacetic acid or its ester derivative.
  • Step 2: Convert to the corresponding nitrile or amide intermediate.
  • Step 3: Reduce or hydrolyze to the amino acid.
  • Step 4: Functionalize the amino group if necessary, or introduce the amino group via reductive amination.

Reaction Scheme:

2-Bromophenylacetic acid derivative → nitrile or amide → reduction/hydrolysis → 2-Amino-4-(2-bromophenyl)butanoic acid

Notes:

  • This route is more labor-intensive but allows for precise control over functional groups.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Electrophilic Bromination 4-Phenylbutanoic acid Br₂, FeBr₃ Aromatic substitution Simple, direct Regioselectivity control needed
Suzuki-Miyaura Coupling Halogenated phenylbutanoic acid + Boronic acid Pd catalyst Cross-coupling High regioselectivity Requires multiple steps
Nucleophilic Substitution & Amination 2-Bromophenylacetic acid derivatives Reducing agents, amines Nucleophilic substitution, reduction Precise functionalization Multi-step, laborious

Additional Notes and Research Insights

  • The synthesis of This compound can be optimized by selecting the route based on desired purity, yield, and available starting materials.
  • The electrophilic bromination approach is suitable for large-scale production due to its simplicity.
  • Cross-coupling methods, such as Suzuki reactions, are preferred for synthesizing derivatives with high positional selectivity, especially when functional group tolerance is critical.
  • Multi-step nucleophilic substitution routes are more adaptable for introducing amino groups post-bromination.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-bromophenyl)butanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, biological activities, and applications of compounds analogous to 2-amino-4-(2-bromophenyl)butanoic acid:

Compound Name Key Functional Groups Biological Activity/Applications References
2-Amino-4-bromobenzoic acid Bromophenyl, carboxylic acid Organic synthesis, pharmaceutical intermediates
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid Oxo, aminophenyl Endogenous metabolite
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid Hydroxyl, phenyl Chiral building block in organic synthesis
2-Amino-4-(isoxazolin-5-on-2-yl)butanoic acid Isoxazolinone ring Natural product (sweet pea extract), structural studies
4-Bromo-2,2-diphenylbutanoic acid Bromo, diphenyl Synthetic intermediate (steric hindrance studies)
2-Amino-4-(hydroxymethylphosphinyl)butyric acid Phosphinyl Herbicide (Glufosinate)
2-Amino-4-(ethylseleno)butanoic acid Selenoethyl Antioxidant research (selenium analog of ethionine)
DL-2-Amino-4-(methylthio)butanoic acid Methylthio (Methionine derivative) Essential amino acid precursor

Key Comparative Insights

Electronic and Steric Effects
  • Bromophenyl vs. Methylthio (Methionine): The bromophenyl group in this compound introduces significant steric bulk and electron-withdrawing effects compared to the methylthio group in methionine . This may reduce metabolic stability but enhance target specificity in drug design.
  • Bromophenyl vs.

Physicochemical Properties

Property This compound (Inferred) 2-Amino-4-bromobenzoic acid DL-Methionine
Molecular Weight ~258.1 (estimated) 216.02 149.21
Solubility Low (hydrophobic aryl group) Moderate (polar carboxylic acid) High (water-soluble)
Melting Point Not reported >200°C 281°C
Bioactivity Potential enzyme inhibition Biochemical reagent Essential amino acid

Biological Activity

2-Amino-4-(2-bromophenyl)butanoic acid, a chiral amino acid derivative, is notable for its potential biological activity. The compound's structure includes an amino group and a bromophenyl moiety, which may play significant roles in its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : Approximately 270.079 g/mol
  • Structural Features :
    • An amino group at the second carbon
    • A brominated phenyl group at the fourth position of the butanoic acid chain

These features suggest that this compound may exhibit unique reactivity and interaction capabilities within biological systems.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound can influence neurotransmitter systems. Its structural similarity to known neurotransmitters suggests potential interactions with receptors involved in synaptic transmission. Specifically, brominated compounds have been observed to enhance binding affinities to certain receptors, which could affect neurological functions.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their unique features:

Compound NameStructure DescriptionUnique Features
2-Amino-4-(3-bromophenyl)butanoic acidSimilar structure but with a bromine at position 3May exhibit different receptor interactions
2-Amino-3-(4-bromophenyl)propanoic acidOne carbon shorter than butanoic versionPotentially different metabolic pathways
2-Amino-5-(4-bromophenyl)pentanoic acidExtended carbon chain compared to butanoic versionCould influence lipophilicity and bioavailability

This diversity highlights the potential for varied biological activities among structurally similar compounds.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that this compound may interact with various biological targets. Investigations into its pharmacodynamics are ongoing, focusing on:

  • Binding Affinities : Initial data indicate potential interactions with neurotransmitter receptors.
  • Metabolic Pathways : Understanding how this compound is processed in vivo could elucidate its therapeutic potential.

Synthesis Methods

Various synthesis methods have been reported for producing this compound, showcasing both traditional organic synthesis techniques and modern biocatalytic approaches. These methods ensure the availability of the compound for further research into its biological properties .

Q & A

Q. Which computational chemistry models best predict the compound’s interaction with manganese-containing metalloenzymes?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding modes. Density Functional Theory (DFT) calculates metal-ligand interaction energies .

Key Considerations for Methodological Rigor

  • Data Contradictions : Conflicting bioactivity or spectral data often arise from impurities or assay-specific variables. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural Specificity : The 2-bromophenyl group’s steric and electronic effects necessitate tailored synthetic and analytical protocols compared to para-substituted analogs .

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